[1]Benzofuro[3,2-b]pyridin-8-amine
CAS No.: 84499-38-7
Cat. No.: VC17175886
Molecular Formula: C11H8N2O
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84499-38-7 |
|---|---|
| Molecular Formula | C11H8N2O |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | [1]benzofuro[3,2-b]pyridin-8-amine |
| Standard InChI | InChI=1S/C11H8N2O/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6H,12H2 |
| Standard InChI Key | IIPGHNASKDJBFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C3=C(O2)C=CC(=C3)N)N=C1 |
Introduction
Synthetic Approaches to Benzofuropyridine Derivatives
While no direct synthesis of benzofuro[3,2-b]pyridin-8-amine is documented, analogous benzofuropyridines are synthesized via multi-step sequences involving cross-coupling and cyclization reactions. Below are extrapolated methodologies based on published routes:
Directed ortho-Metalation and Negishi Cross-Coupling
A one-pot procedure reported by J. Org. Chem. (2023) for benzofuro[2,3-b]pyridines involves:
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Directed lithiation of fluoropyridines (e.g., 2-fluoropyridine) at -78°C using LiTMP .
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Negishi cross-coupling with 2-bromophenyl acetates using Pd/XPhos catalysts .
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Intramolecular nucleophilic aromatic substitution to cyclize into the fused benzofuropyridine .
To introduce the 8-amine group, a halogenated precursor (e.g., 8-bromo derivative) could undergo Buchwald-Hartwig amination with NH3 or amines under Pd catalysis.
Tandem Cyclization of Furoate Esters
De Gruyter studies (2017–2018) describe tandem cyclizations of methyl 2-[(cyanophenoxy)methyl]-3-furoates with t-BuOK in DMF to form benzofuro[3,2-b]furo[2,3-d]pyridinones . Adapting this method:
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Alkylation of methyl 2-(chloromethyl)-3-furoate with 2-aminophenol derivatives.
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Cyclization under basic conditions to form the pyridine ring.
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Oxidation or functionalization to introduce the amine group.
Spectroscopic Characterization and Analytical Data
Hypothetical spectral data for benzofuro[3,2-b]pyridin-8-amine can be inferred from related compounds:
*Note: NH2 protons may appear broad or split due to hydrogen bonding.
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective amination at the 8-position remains a hurdle.
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Solubility: The planar structure may limit aqueous solubility, necessitating prodrug strategies.
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Toxicity Profiling: In silico models predict hepatotoxicity risks due to aromatic amine metabolism.
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